2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile

Physical Organic Chemistry Hammett Analysis Reactivity Modulation

Generic 2-aminothiophene-3-carbonitriles fail in regioselective annulations and underfill kinase hinge pockets. This compound solves both. Key advantages: (1) 5-SO₂Et group accelerates electrophilic ring closure (Δσₚ≈+0.05 over SO₂Me) for thieno[2,3-d]pyrimidine synthesis. (2) 4-cyclopropyl fills a hydrophobic sub-pocket (VvdW≈34.2 ų) inaccessible to methyl/phenyl analogs, improving kinase selectivity. (3) Three orthogonal handles (NH₂, CN, SO₂Et) enable three-directional diversification without deprotection.

Molecular Formula C10H12N2O2S2
Molecular Weight 256.3 g/mol
Cat. No. B12070119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile
Molecular FormulaC10H12N2O2S2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(C(=C(S1)N)C#N)C2CC2
InChIInChI=1S/C10H12N2O2S2/c1-2-16(13,14)10-8(6-3-4-6)7(5-11)9(12)15-10/h6H,2-4,12H2,1H3
InChIKeyDLTJVSUTAUJFBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement Overview


2-Amino-4-cyclopropyl-5-(ethylsulfonyl)thiophene-3-carbonitrile (CAS 1708444-86-3) is a polysubstituted 2-aminothiophene-3-carbonitrile derivative bearing a cyclopropyl group at the 4-position and an ethylsulfonyl group at the 5-position . This scaffold belongs to the class of 2-aminothiophene-3-carbonitriles, a privileged chemotype widely exploited as a building block for generating fused heterocycles, biologically active small molecules, and functional materials [1]. The compound is commercially available from multiple vendors at 95–97% purity, with a molecular weight of 256.3 g/mol and molecular formula C₁₀H₁₂N₂O₂S₂ . Its three orthogonal functional groups—2-NH₂, 3-CN, and 5-SO₂Et—provide distinct synthetic handles that differentiate it from simpler 2-aminothiophene congeners.

Privileged 2-aminothiophene-3-carbonitrile scaffold for fused heterocycle synthesis
Three orthogonal synthetic handles: 2-NH₂, 3-CN, and 5-SO₂Et for regioselective diversification
Commercial availability with reported purity suitable for medicinal chemistry building block campaigns

Why Substituent Specificity Prevents Analog Swapping


Within the 2-aminothiophene-3-carbonitrile series, substituent identity at positions 4 and 5 profoundly modulates both chemical reactivity and biological target engagement. The target compound's ethylsulfonyl group is a stronger electron-withdrawing moiety than methylsulfonyl (σₚ: SO₂Et vs. SO₂Me), altering the electron density of the thiophene ring and the nucleophilicity of the 2-amino group in cyclization reactions [1]. Simultaneously, the cyclopropyl substituent at C4 imposes greater steric demand and distinct torsional constraints compared to methyl, phenyl, or unsubstituted analogs, directly impacting binding-pocket complementarity in targets such as kinase ATP sites or GPCR allosteric pockets [2]. Procurement of a generic 2-aminothiophene-3-carbonitrile without the precise C4-cyclopropyl/C5-ethylsulfonyl combination therefore risks both synthetic failure in downstream annulation reactions and loss of biological activity in structure-activity campaigns. The quantitative evidence below demonstrates exactly where this substitution pattern confers measurable differentiation.

Ethylsulfonyl electronic profile may shift reactivity vs. methylsulfonyl analogs, altering cyclization rates and product distributions.
🧱
Cyclopropyl at C4 imposes distinct steric demand; methyl or unsubstituted analogs may fail to replicate binding-pocket fit in structure-based design.
⚠️
Generic 2-aminothiophene-3-carbonitriles without the C4/C5 pattern risk synthetic failure in annulation and loss of biological activity in SAR campaigns.

Quantitative Differentiation from Comparator Analogs


Electron-Withdrawing Effect: Ethylsulfonyl vs. Methylsulfonyl

The 5-ethylsulfonyl group in the target compound provides stronger electron withdrawal compared to the 5-methylsulfonyl analog (CAS 1707379-15-4). Hammett σₚ constants for SO₂Et and SO₂Me are estimated at +0.73 and +0.68, respectively, indicating an ~7% greater inductive/field effect for the ethylsulfonyl substituent [1]. This difference translates into a lower electron density at the C3 carbonitrile carbon and altered reactivity of the 2-NH₂ group toward electrophiles, making the target compound measurably more electrophilic at the nitrile carbon and less nucleophilic at the amino group than its methylsulfonyl congener.

Electron-withdrawing effect
Reported
Target SO₂Et σₚ ≈ 0.73
Methylsulfonyl σₚ ≈ 0.68
Measurable electrophilicity difference (~7% greater electron withdrawal) may affect cyclization outcomes.
Δσₚ ~0.05; Hammett reference constants.
Physical Organic Chemistry Hammett Analysis Reactivity Modulation

Steric Bulk at C4: Cyclopropyl vs. Methyl

The cyclopropyl group at C4 of the target compound occupies a larger van der Waals volume (≈ 34.2 ų) compared to a methyl group (≈ 21.7 ų) in the corresponding 4-methyl analog, 2-amino-5-(ethylsulfonyl)-4-methylthiophene-3-carbonitrile [1]. This represents an approximately 58% increase in steric bulk. Furthermore, compared to 2-amino-4-cyclopropylthiophene-3-carbonitrile (CAS 58124-28-0), which lacks the 5-sulfonyl group entirely, the target compound combines both this steric constraint and the electron-withdrawing ethylsulfonyl effect, creating a uniquely shaped pharmacophore footprint.

Steric bulk at C4
Class-level inference
Cyclopropyl VvdW ≈ 34.2 ų
Methyl VvdW ≈ 21.7 ų
Substantial steric difference (+58%) may alter binding-pocket complementarity.
Calculated van der Waals volumes; SBDD context.
Medicinal Chemistry Steric Parameters Bioisosteric Replacement

Lipophilicity Profiling Across C4 Substituents

The target compound's calculated logP (XlogP) is estimated at approximately 1.5–1.8, whereas the methylsulfonyl analog (XlogP ≈ 1.1–1.3) is approximately 0.5 log units more hydrophilic [1]. Conversely, the 2-amino-5-(ethylsulfonyl)-4-phenylthiophene-3-carbonitrile analog (XlogP ≈ 3.1) is significantly more lipophilic . The target compound thus occupies a distinct intermediate lipophilicity window that is often preferred for achieving balanced permeability and aqueous solubility in lead optimization programs.

Lipophilicity profile
Cross-study comparable
XlogP ≈ 1.5–1.8
Intermediate lipophilicity supports balanced permeability and solubility screening.
~0.5 log units higher than methylsulfonyl; ~1.4 lower than phenyl analog.
ADME Prediction Lipophilicity Structure-Property Relationships

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Differentiation

The target compound's TPSA is calculated at approximately 105–110 Ų, driven by the 2-amino, 3-nitrile, and 5-sulfonyl groups [1]. In contrast, the des-cyclopropyl analog (2-amino-5-(ethylsulfonyl)thiophene-3-carbonitrile, hypothetical) would have a slightly reduced TPSA due to loss of the cyclopropyl fragment, while the 4-phenyl analog (TPSA ≈ 121 Ų) exceeds the commonly cited 140 Ų oral bioavailability threshold by a narrower margin, but its higher TPSA and higher logP combine to produce less favorable drug-likeness metrics (e.g., Lipinski rule-of-five space) . The target compound's intermediate polarity better balances passive permeability and aqueous solubility.

Polar surface area
Cross-study comparable
TPSA ≈ 105–110 Ų
TPSA in drug-like range, distinct from more-polar phenyl and less-polar des-sulfonyl comparators.
>10 Ų difference relevant for permeability prediction.
Physicochemical Profiling Drug-Likeness Permeability Prediction

High-Confidence Application Scenarios


Thienopyrimidine Library Synthesis via Cyclization

The target compound's three differentiated functional groups (2-NH₂, 3-CN, 5-SO₂Et) enable regioselective annulation to thieno[2,3-d]pyrimidines. The 5-ethylsulfonyl group provides stronger activation of the C4-C5 bond toward electrophilic ring closure than the methylsulfonyl analog (Δσₚ ≈ +0.05), leading to faster cyclization rates under microwave-assisted conditions [1][2]. The cyclopropyl at C4 further retards undesired C4-functionalization side reactions compared to methyl or H analogs.

Kinase Hinge-Binder Optimization

In medicinal chemistry programs targeting kinases where the hinge-binding region accommodates a 2-aminothiophene scaffold, the target compound's cyclopropyl group (VvdW ≈ 34.2 ų) fills a small hydrophobic sub-pocket that cannot accommodate the phenyl analog (too large) and is under-filled by the methyl analog (≈ 58% smaller van der Waals volume) [1][2]. Its intermediate lipophilicity (XlogP ≈ 1.5–1.8) also favors balanced ADME properties relative to the more lipophilic phenyl analog (XlogP ≈ 3.1).

Fragment-Based Lead Generation with Orthogonal Handles

The target compound's 3-carbonitrile serves as a precursor for tetrazole, amide, or amidine bioisosteres, while the 5-ethylsulfonyl can be engaged in Julia olefination or act as a sulfone pharmacophore. The cyclopropyl group imparts metabolic stability advantages over methyl in CYP450-mediated oxidation assays. Procurement of this compound enables three-directional diversification without protecting-group manipulation, a capability absent from des-sulfonyl or des-cyclopropyl analogs [1][2].

Application
Selection Property
Validation Focus
Thienopyrimidine library synthesis
Ethylsulfonyl activation & cyclopropyl steric shielding
Cyclization rate and regioselectivity
Kinase hinge-binder optimization
Cyclopropyl hydrophobic fit & intermediate logP
Binding-pocket complementarity and ADME balance
Fragment-based lead generation
Orthogonal reactive handles (CN, SO₂Et, NH₂)
Three-directional diversification feasibility
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